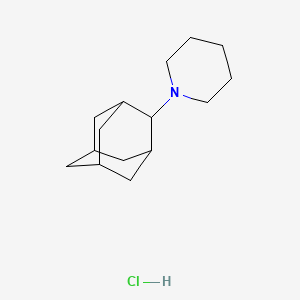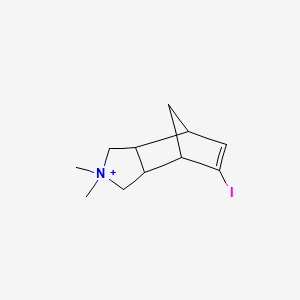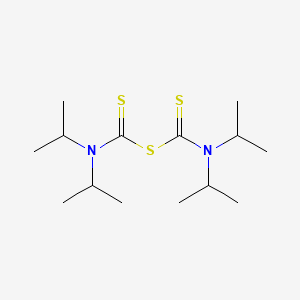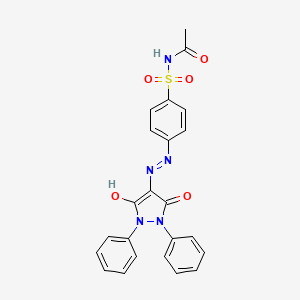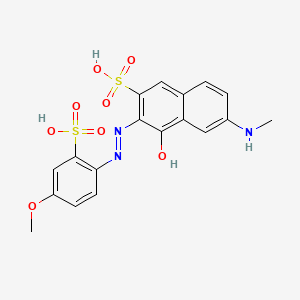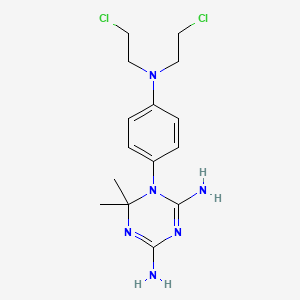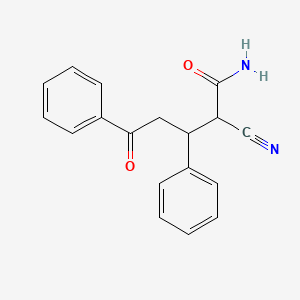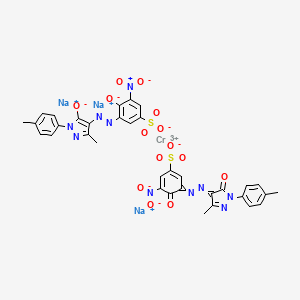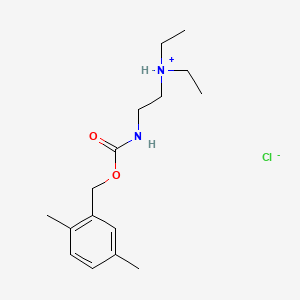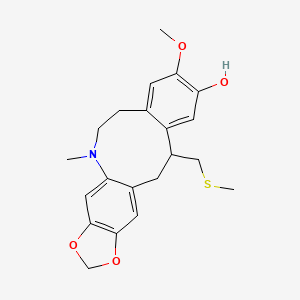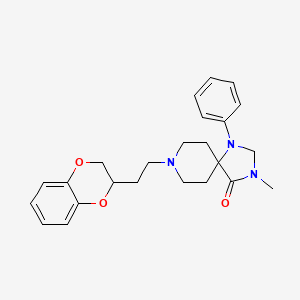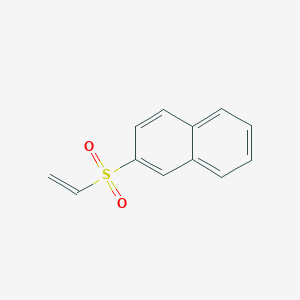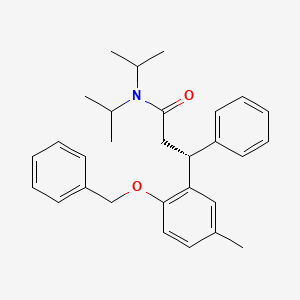
(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide is a complex organic compound with a unique structure that includes benzyloxy, methylphenyl, and phenylpropanamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.
Introduction of the Methylphenyl Group: The methylphenyl group can be added via a Friedel-Crafts alkylation reaction, where a methyl group is introduced to a phenyl ring using a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst.
Formation of the Propanamide Backbone: The propanamide backbone can be synthesized through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of a secondary or tertiary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide involves its interaction with specific molecular targets. The benzyloxy group may interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide: Unique due to its specific substitution pattern and stereochemistry.
®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide: Similar structure but different substitution pattern or stereochemistry.
Uniqueness
The uniqueness of ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C29H35NO2 |
|---|---|
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C29H35NO2/c1-21(2)30(22(3)4)29(31)19-26(25-14-10-7-11-15-25)27-18-23(5)16-17-28(27)32-20-24-12-8-6-9-13-24/h6-18,21-22,26H,19-20H2,1-5H3/t26-/m1/s1 |
Clave InChI |
MIHJKWVNYJRXRF-AREMUKBSSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)N(C(C)C)C(C)C)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)N(C(C)C)C(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



